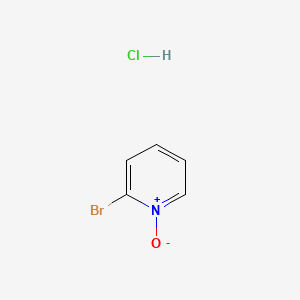

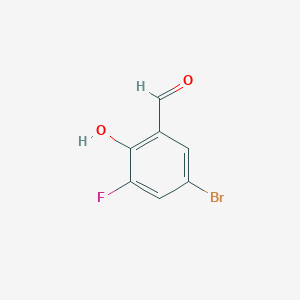

5-Bromo-3-fluoro-2-hydroxybenzaldéhyde

Vue d'ensemble

Description

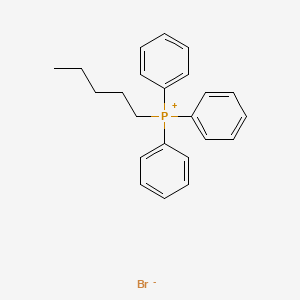

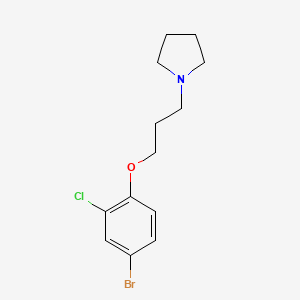

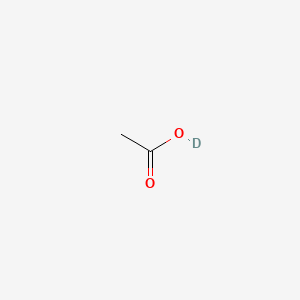

5-Bromo-3-fluoro-2-hydroxybenzaldehyde is a substituted benzaldehyde derivative that has been the subject of various studies due to its potential applications in organic synthesis and material science. The compound features a benzene ring with bromo, fluoro, and hydroxy substituents, as well as an aldehyde functional group, which makes it a versatile intermediate for chemical reactions and syntheses.

Synthesis Analysis

The synthesis of substituted benzaldehydes, including those with bromo and hydroxy substituents, has been explored through various methods. One approach involves a selective palladium-catalyzed ortho-bromination of benzaldehydes, using O-methyloxime as a directing group, followed by a rapid deprotection to yield substituted 2-bromobenzaldehydes with good overall yields . Another study reports the synthesis of 5-bromo-3-tert-butyl-2-hydroxy-benzaldehyde from 2-(tert-butyl)phenol, which could potentially be adapted for the synthesis of 5-bromo-3-fluoro-2-hydroxybenzaldehyde by introducing a fluoro substituent at the appropriate step .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various techniques. For instance, X-ray crystallographic analysis has been used to confirm the identity of 2-bromo-3-hydroxybenzaldehyde . A new polymorph of 2-bromo-5-hydroxybenzaldehyde has been reported, where the bromine atom deviates significantly from the plane of the benzene ring, and the aldehyde group is twisted around the Csp2–Caryl bond . These studies provide insights into the structural aspects of bromo- and hydroxy-substituted benzaldehydes, which are relevant for understanding the properties of 5-bromo-3-fluoro-2-hydroxybenzaldehyde.

Chemical Reactions Analysis

The reactivity of 5-bromo-2-hydroxybenzaldehyde has been studied in the context of its reaction with monomolecular layers of silanes immobilized on aluminum oxide surfaces, forming 5-bromo-2-hydroxybenzaldimine derivatives . This suggests that 5-bromo-3-fluoro-2-hydroxybenzaldehyde could similarly participate in condensation reactions due to the presence of the aldehyde group. Additionally, the synthesis of novel transition metal complexes with 5-bromo-2-fluorobenzaldehydeoxime indicates the potential for 5-bromo-3-fluoro-2-hydroxybenzaldehyde to form complexes with metals, which could be explored for antimicrobial applications .

Physical and Chemical Properties Analysis

While specific studies on the physical and chemical properties of 5-bromo-3-fluoro-2-hydroxybenzaldehyde are not provided, the properties of similar compounds can offer some insights. For example, the synthesis of 3-bromo-4-hydroxybenzaldehyde demonstrates the use of bromination agents and provides information on the reaction conditions that could affect the yield and purity of bromo-substituted benzaldehydes . The solubility, melting points, and spectral data of these compounds are crucial for their identification and application in further chemical syntheses.

Applications De Recherche Scientifique

Synthèse des inhibiteurs d'ATX

Ce composé a été utilisé dans la synthèse d'inhibiteurs d'ATX qui sont importants dans le traitement des maladies auto-immunes. L'ATX, ou autotaxine, est une enzyme qui joue un rôle crucial dans la pathogenèse de diverses maladies auto-immunes, et les inhibiteurs peuvent aider à réguler son activité .

Création d'inhibiteurs de PDE4

Une autre application est la synthèse d'une classe d'inhibiteurs de PDE4 contenant du bore. Ces inhibiteurs sont importants pour l'amélioration de l'inflammation chronique, qui est une caractéristique commune à de nombreuses maladies .

Synthèse d'hétérocycles bicycliques fluorés

Le composé est utilisé pour synthétiser des hétérocycles bicycliques fluorés tels que l'isoflavanone (chromanone) par réaction d'annulation catalysée par l'or (I). Ces hétérocycles ont diverses applications en chimie médicinale .

Préparation d'acènes semi-conducteurs

Il sert également de précurseur pour la préparation d'acènes semi-conducteurs. Les acènes sont des semi-conducteurs organiques qui ont des applications potentielles dans les dispositifs électroniques tels que les transistors à effet de champ organiques (OFET) .

Synthèse de bases de Schiff

Le 5-Bromo-3-fluoro-2-hydroxybenzaldéhyde est un candidat idéal pour la synthèse de bases de Schiff, qui sont une sous-classe d'imines (cétimines ou aldimines). Les bases de Schiff ont de larges applications allant de la synthèse organique à la chimie de coordination .

Développement de chimiocapteurs

Ce composé a été utilisé pour développer des chimiocapteurs basés sur le 5-bromo-2-hydroxybenzaldéhyde et ses complexes métalliques. Ces chimiocapteurs ont des applications dans la caractérisation spectrale et théorique et les applications pharmacologiques .

Mécanisme D'action

Target of Action

It is known that this compound is a derivative of salicylaldehyde (2-hydroxybenzaldehyde), bearing functional groups of both bromo- and a fluoro-halogens, a hydroxyl and carboxylic acid around the benzene ring .

Mode of Action

5-Bromo-3-fluoro-2-hydroxybenzaldehyde is an ideal candidate for synthesizing Schiff base, which is a sub-class of imine (ketimines or aldimines) . The synthesis of Schiff base starts with nucleophilic addition to the aldehyde with an amine (either aliphatic or aryl) forming a hemiaminal, then followed by dehydration to form the aldimine .

Biochemical Pathways

It is known that schiff bases, which can be synthesized from this compound, are used as dyes in oled and dye-sensitized solar cells (dsscs) and are also investigated in antimicrobial activities against bacteria and fungi .

Pharmacokinetics

It is known that the compound has a molecular weight of 21901 , which could influence its bioavailability.

Result of Action

It is known that schiff bases, which can be synthesized from this compound, are used in oled and dsscs, suggesting that they may have effects on light emission and energy conversion .

Action Environment

It is known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c , suggesting that temperature and atmospheric conditions could influence its stability.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-bromo-3-fluoro-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYCQXIWKIRQWHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381361 | |

| Record name | 5-bromo-3-fluoro-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

251300-28-4 | |

| Record name | 5-bromo-3-fluoro-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-3-fluoro-2-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Morpholinobenzo[D]thiazol-6-amine](/img/structure/B1272993.png)

![(1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B1273005.png)